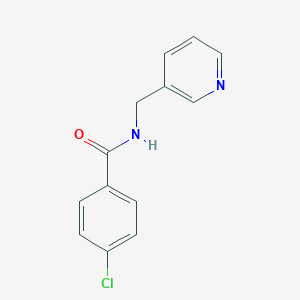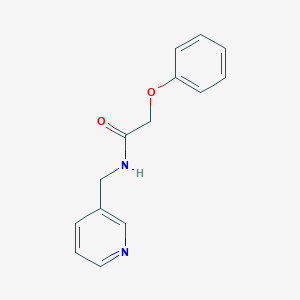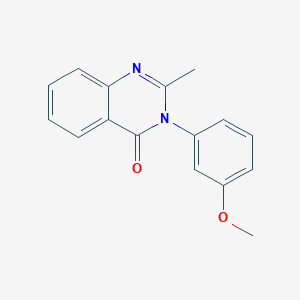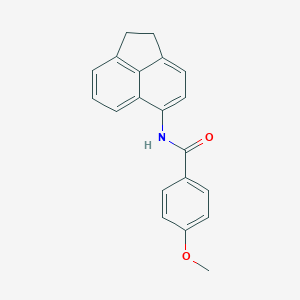
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” is a chemical compound with the linear formula C10H10N2O2S . It has a molecular weight of 222.267 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” is represented by the linear formula C10H10N2O2S . The compound has a molecular weight of 222.267 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” include a molecular weight of 222.26 and a molecular formula of C10H10N2O2S .Applications De Recherche Scientifique
Chemistry and Properties
Research has delved into the chemistry and properties of benzimidazole derivatives, highlighting their preparation procedures, spectroscopic properties, structures, and magnetic properties. Studies have emphasized the potential of these compounds, including analogues of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid, in biological and electrochemical applications due to their notable properties (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzimidazole derivatives are recognized for their wide-ranging pharmacological properties. They have been explored for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. This breadth of application underscores the benzimidazole core's significance in the development of therapeutic agents. Research has shown that substituent variation around the benzimidazole nucleus can yield compounds of therapeutic interest, suggesting a path for the design and synthesis of new drugs incorporating the 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid structure (Babbar, Swikriti, & Arora, 2020).
Biological Activity
The biological activity of benzimidazole derivatives spans across various mechanisms of action, including DNA interaction and enzyme inhibition, reflecting their utility in cancer treatment and other therapeutic areas. These derivatives have been studied for their roles in intercalation with DNA, acting as alkylating agents, and inhibiting enzymes critical for cancer cell proliferation. The diversity in mechanism of action provides a foundation for the development of benzimidazole-based anticancer agents, including those related to 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid (Akhtar et al., 2019).
Drug Development and Design
Benzimidazole derivatives have been integral to drug development, with research focusing on synthetic methods and structure-activity relationships. These efforts aim to optimize the therapeutic profile of benzimidazole-based compounds, leveraging their inherent biological activities for enhanced efficacy and selectivity in drug design. The exploration of synthetic utilities and the therapeutic potential of benzimidazole derivatives, including the structural variant of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid, underscores their significance in medicinal chemistry (Ibrahim, 2011).
Safety and Hazards
Sigma-Aldrich provides “3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility for confirming product identity and/or purity . All sales are final .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHFCKOUJEWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)



![N-[4-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B398705.png)



![3,4-dibromo-2-[(E)-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B398713.png)

![4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398716.png)
![2-[(E)-{[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B398718.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide](/img/structure/B398719.png)